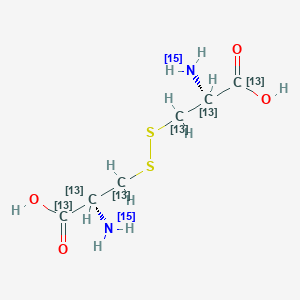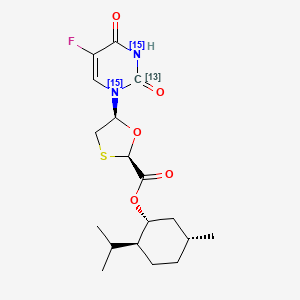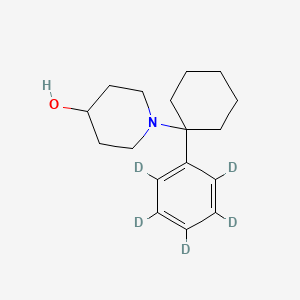
4-Hydroxy Phencyclidine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy Phencyclidine-d5 is a deuterated analog of 4-Hydroxy Phencyclidine, a derivative of Phencyclidine. Phencyclidine, commonly known as PCP, is a dissociative anesthetic that was initially developed for medical use but later became a recreational drug due to its hallucinogenic effects. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Phencyclidine and its analogs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Phencyclidine-d5 typically involves the introduction of deuterium atoms into the 4-Hydroxy Phencyclidine molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield.
Purification: Employing techniques such as chromatography and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
4-Hydroxy Phencyclidine-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
科学的研究の応用
4-Hydroxy Phencyclidine-d5 has several scientific research applications, including:
Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of Phencyclidine and its analogs.
Metabolism Research: Helps in identifying metabolic pathways and metabolites of Phencyclidine.
Neuropharmacology: Used to investigate the effects of Phencyclidine on the central nervous system and its interaction with neurotransmitter receptors.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Phencyclidine in biological samples.
作用機序
4-Hydroxy Phencyclidine-d5 exerts its effects primarily through the inhibition of N-methyl-D-aspartate (NMDA) receptors. The NMDA receptor is an excitatory receptor in the brain that plays a crucial role in synaptic plasticity and memory function. By blocking the NMDA receptor, this compound inhibits the influx of calcium ions, leading to reduced neuronal excitability and altered neurotransmission. This mechanism is responsible for the dissociative and hallucinogenic effects of the compound.
類似化合物との比較
Similar Compounds
Phencyclidine (PCP): The parent compound, known for its dissociative anesthetic properties.
Ketamine: A structurally similar compound with similar dissociative effects, used both medically and recreationally.
Methoxetamine (MXE): A synthetic derivative of ketamine with similar pharmacological effects.
3-Methoxy Phencyclidine (3-MeO-PCP): A derivative of Phencyclidine with enhanced euphoric properties.
Uniqueness
4-Hydroxy Phencyclidine-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference that aids in the accurate quantification and analysis of the compound in biological samples.
特性
分子式 |
C17H25NO |
|---|---|
分子量 |
264.42 g/mol |
IUPAC名 |
1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]piperidin-4-ol |
InChI |
InChI=1S/C17H25NO/c19-16-9-13-18(14-10-16)17(11-5-2-6-12-17)15-7-3-1-4-8-15/h1,3-4,7-8,16,19H,2,5-6,9-14H2/i1D,3D,4D,7D,8D |
InChIキー |
SLUMSLWGPLFKGY-DYVTXVBDSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCC(CC3)O)[2H])[2H] |
正規SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


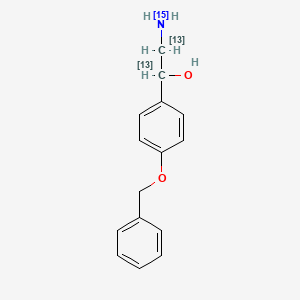

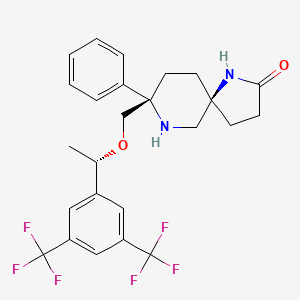

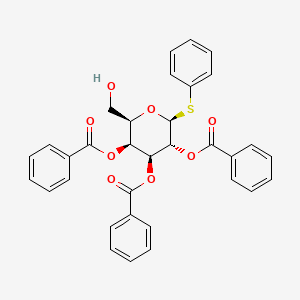
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)
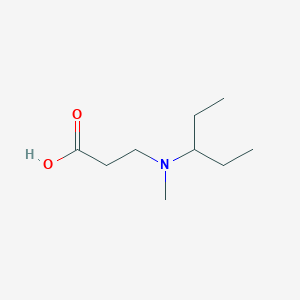
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
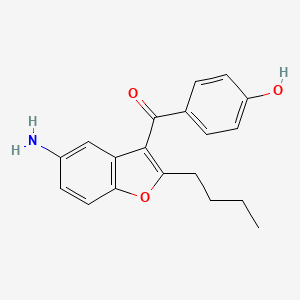
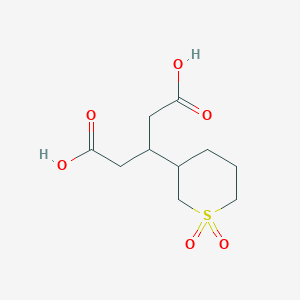
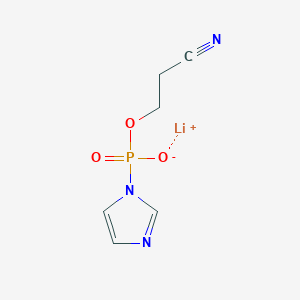
![2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B13443344.png)
